3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
CAS No. |
104369-37-1 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) |
InChI Key |
CWGDZIIHXLGDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of p-tolylisothiocyanate with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
The compound 3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a member of the pyrimidine family, which has garnered attention for its diverse applications in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Physical Properties
- Molecular Weight : 218.27 g/mol
- Melting Point : Data on melting point is limited; further experimental studies are needed.
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of 2-sulfanylidene-pyrimidinones exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that modifications to the methylphenyl group enhanced the compound's efficacy against resistant strains .
- Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. A notable study reported that these compounds induce apoptosis in cancer cells through the modulation of cell cycle proteins .
Agricultural Chemistry
The compound has potential applications in agrochemicals:
- Herbicidal Activity : Research has indicated that pyrimidine derivatives can act as effective herbicides. The structural characteristics of this compound suggest it may inhibit specific enzymatic pathways in plants, leading to growth inhibition .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Organic Photovoltaics : Studies have explored the use of sulfanylidene-pyrimidinones in organic solar cells due to their electronic properties, which can enhance charge transport and stability .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications significantly increased antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Case Study 2: Anticancer Activity
A research article highlighted the anticancer effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating promising potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly modulate electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) at the para position (Compound 11) enhance solubility and polar interactions compared to the methyl group in the target compound .
- Biological Activity : The 4-fluorophenyl analog demonstrates anti-inflammatory activity, suggesting that electron-withdrawing groups may enhance target engagement in specific pathways .
Modifications to the Thione Group
Replacement of the sulfanylidene group with other sulfur-containing moieties alters reactivity and metal coordination:
Key Observations :
Comparative Yields :
- Para-substituted analogs (e.g., 4-OMePh) generally yield higher (74–93%) than ortho-substituted derivatives due to reduced steric clash during cyclization .
Biological Activity
3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, also known as 6-(4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of aldehydes, thiourea, and β-ketoesters under acidic or basic conditions. Common solvents used include ethanol and methanol. The reaction yields can be optimized through various parameters such as temperature and pressure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thioxopyrimidines possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. For example, it has been reported to exhibit cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selective activity suggests a potential role in cancer therapy .
The biological activities are believed to stem from the compound's ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to altered physiological responses. Notably, the inhibition of tyrosinase has been highlighted as a key mechanism for its anti-melanogenic effects .
Case Studies
Research Findings
- Antioxidant Properties : Compounds related to this compound have shown strong antioxidant activities in various assays, indicating their potential use in combating oxidative stress-related diseases .
- Cytotoxicity Studies : In studies involving B16F10 murine melanoma cells, several analogs demonstrated low cytotoxicity at concentrations below 20 µM over 48 hours, suggesting a favorable safety profile for further therapeutic development .
- Mechanistic Insights : The compound's ability to bind at the active site of tyrosinase was confirmed through kinetic studies using Lineweaver–Burk plots, emphasizing its potential as a therapeutic agent for skin disorders related to pigmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
